2-羟乙基苯甲酸酯

概述

描述

Synthesis Analysis

The synthesis of 2-Hydroxyethyl benzoate and its derivatives involves various chemical processes. One study highlights the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, emphasizing the impact of substituents on luminescence properties (Kim et al., 2021). Another study describes the one-pot synthesis method for creating novel compounds from methyl 2-hydroxy-4-carboxybenzoate, showcasing the versatility of 2-Hydroxyethyl benzoate in synthesis (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl benzoate and its analogs has been extensively studied using various analytical techniques. For instance, the crystal and molecular structure of p-hydroxyl benzoate was determined using single crystal X-ray analysis, providing insights into the compound's structural characteristics (Yang Jing-wu, 2002).

Chemical Reactions and Properties

2-Hydroxyethyl benzoate undergoes various chemical reactions, leading to a wide range of compounds with diverse properties. Phosphine-promoted divergent annulations of δ-acetoxy allenoates with α-hydroxy-β-carbonyl ester derivatives illustrate the compound's reactivity and the potential to create complex molecules (Tongsheng Xu et al., 2019).

Physical Properties Analysis

Studies on the physical properties of 2-Hydroxyethyl benzoate derivatives have shown a range of behaviors. The liquid crystalline properties of hydroxybiphenyl benzoate and biphenyl bis(benzoate) derivatives were investigated, revealing insights into their mesophases and transition temperatures (Samy M. Ahmed et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyethyl benzoate derivatives, such as reactivity and binding capabilities, have been explored. The synthesis and biological evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated potential antimycobacterial activity, highlighting the chemical versatility and biological relevance of these compounds (Jan Tengler et al., 2013).

科学研究应用

苯甲酸的辐解羟基化:用于确定羟基自由基反应的速率常数,2-HOBZ的荧光强度可检测至0.15 M。这种应用在理解和测量化学系统中的活性氧物质方面具有重要意义(Motohashi & Saito, 1993)。

抗菌活性:某些2-羟乙基苯甲酸酯衍生物对诸如枯草芽孢杆菌和金黄色葡萄球菌等细菌表现出优异的抑制活性,表明其在开发新的抗菌剂方面具有潜力(Linhua, 2013)。

RNA和DNA混合物的合成:它有助于保护核苷酸的选择性2'-苯酰化,从而使RNA和DNA混合物在硅胶支撑固相上的合成和分离成为可能。这种应用对分子生物学和遗传学研究至关重要(Kempe et al., 1982)。

酯的合成:它用于从愈创木酚和苯甲酸酐高效合成2-甲氧基苯甲酸酯,促进酯的生产中的绿色和清洁化学过程(Bhanawase & Yadav, 2017)。

金属离子的化学传感器:2-羟乙基苯甲酸酯衍生物用于开发化学传感器,用于检测特定金属离子如Hg2+和Cu2+,通过独特的颜色变化展示其在分析化学和环境监测中的应用(Cheng et al., 2006)。

增强NSAIDs的溶解度:钠苯甲酸,一个相关化合物,已知可增强溶解度较差的非甾体类抗炎药(NSAIDs)的溶解度,表明其在制药配方和药物递送系统中的潜力(Maheshwari et al., 2007)。

苯甲酸代谢和基因表达:在微生物学中,对于理解与苯甲酸化合物降解相关的代谢和基因表达至关重要,特别是在Pseudomonas putida(arvilla)mt-2中(Nakazawa & Yokota, 1973)。

作用机制

Target of Action

2-Hydroxyethyl benzoate, also known as Ethylene Glycol Monobenzoate , is an organic compound that exhibits antimicrobial properties . It has shown activity against bacteria, fungi, and protozoa . The primary targets of 2-Hydroxyethyl benzoate are these microorganisms, where it disrupts their growth and proliferation.

Mode of Action

It is known to exhibit antibacterial properties and is effective against strains of pseudomonas aeruginosa . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Biochemical Pathways

2-Hydroxyethyl benzoate is a model system used to study the mechanism of hydrolysis of an ester with a hydroxyl group . The reaction products are a metal hydroxide and a chloride ion . This suggests that 2-Hydroxyethyl benzoate may interfere with the normal biochemical pathways of the target organisms, leading to their inhibition or death.

Pharmacokinetics

Its chemical properties such as low water solubility and evaporation rate suggest that it may have low bioavailability .

Result of Action

The result of the action of 2-Hydroxyethyl benzoate is the inhibition of growth and proliferation of certain microorganisms. This makes it useful as an antimicrobial agent in various applications .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl benzoate can be influenced by environmental factors. For instance, it is stable under normal temperatures but may decompose under sunlight . It is slightly soluble in chloroform and ethyl acetate , which can affect its distribution and efficacy in different environments.

安全和危害

When handling 2-Hydroxyethyl benzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

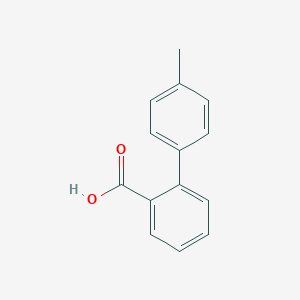

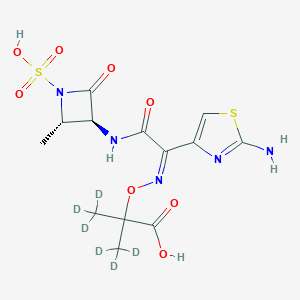

2-hydroxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRBVSEWBWTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53806-80-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20879477 | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethyl benzoate | |

CAS RN |

94-33-7 | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-hydroxyethyl benzoate and where is it found?

A1: 2-Hydroxyethyl benzoate is an organic compound frequently encountered in natural product chemistry. It has been isolated from various plant sources, including:

- Gracilaria tenuistipitata var. liui Zhang and Xia: This red algae species yielded 2-hydroxyethyl benzoate alongside other compounds like monogalactosyl diacylglycerol and β-sitosterol. []

- Hoya cagayanensis C. M. Burton: The leaves of this plant species were found to contain 2-hydroxyethyl benzoate and a mixture of β-sitosterol and stigmasterol. []

- Ficus minahassae (Teijsm. and de Vriese) Miq.: The leaves of this fig species also yielded 2-hydroxyethyl benzoate upon chemical investigation. []

Q2: How is 2-hydroxyethyl benzoate related to polyethylene terephthalate (PET)?

A2: 2-Hydroxyethyl benzoate serves as a valuable model compound for studying the degradation and enzymatic hydrolysis of PET, a common plastic. Its structure closely resembles the repeating units within the PET polymer chain. [, ] Researchers utilize 2-hydroxyethyl benzoate to understand the breakdown mechanisms and enzymatic activities relevant to PET biodegradation.

Q3: Can enzymes be used to break down PET, and how does 2-hydroxyethyl benzoate play a role in this research?

A3: Yes, certain enzymes exhibit the ability to hydrolyze PET. One example is a p-nitrobenzylesterase (BsEstB) isolated from Bacillus subtilis. This enzyme breaks down PET into terephthalic acid (TA), mono-(2-hydroxyethyl) terephthalate (MHET), and benzoic acid (BA). [] While BsEstB does not directly release 2-hydroxyethyl benzoate, this compound is a key intermediate in the overall PET degradation pathway and is used to study the enzyme's activity on simpler, related molecules like bis(2-hydroxyethyl) terephthalate (BHET).

Q4: Besides being a model compound for PET degradation, has 2-hydroxyethyl benzoate been explored for other applications?

A4: Yes, 2-hydroxyethyl benzoate has found use as a building block in carbohydrate chemistry. Specifically, it acts as an acceptor molecule during glycosylation reactions, which are crucial for synthesizing complex carbohydrates. [] For instance, it can be coupled with activated sugar molecules (glycosyl donors) to create glycosides, showcasing its versatility in organic synthesis.

Q5: How is the CAMB group utilized in carbohydrate synthesis, and what is the role of 2-hydroxyethyl benzoate in this context?

A5: The 2-(chloroacetoxymethyl)benzoyl (CAMB) group serves as a protecting group for hydroxyl groups in carbohydrate chemistry. It is selectively removed later in the synthesis. [] 2-Hydroxyethyl benzoate plays the role of a glycosyl acceptor in reactions involving CAMB-protected sugar molecules. This allows for the controlled formation of specific glycosidic bonds, ultimately enabling the construction of complex carbohydrate structures.

Q6: What analytical techniques are used to characterize and quantify 2-hydroxyethyl benzoate?

A6: Researchers primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of 2-hydroxyethyl benzoate. This technique provides detailed information about the compound's carbon and hydrogen atoms, confirming its identity. [, , ] Additionally, other chromatographic and spectroscopic methods are likely employed to quantify its presence in mixtures and monitor reactions involving this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)